2-amino-3-hydroxy-N-phenyl-propionamide chemical structure and properties
2-amino-3-hydroxy-N-phenyl-propionamide chemical structure and properties
An In-depth Technical Guide to 2-Amino-3-hydroxy-N-phenyl-propionamide
Executive Summary: This document provides a comprehensive technical overview of 2-amino-3-hydroxy-N-phenyl-propionamide, a derivative of the essential amino acid L-threonine. It details the compound's chemical identity, molecular structure, and stereochemical considerations. This guide synthesizes information on its physicochemical properties and outlines a standard laboratory-scale synthesis protocol. Furthermore, it explores the potential biological activities and applications for this class of compounds, particularly within the realms of medicinal chemistry and drug development. This paper is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering foundational knowledge and practical insights into this specific threonine derivative.
Chemical Identity and Nomenclature
2-Amino-3-hydroxy-N-phenyl-propionamide, also known as N-phenyl-threoninamide or threonine anilide, is an organic compound derived from L-threonine, an essential amino acid. It is structurally characterized by the formation of an amide bond between the carboxyl group of threonine and the amino group of aniline.
| Identifier | Value |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxy-N-phenylbutanamide |
| Synonyms | N-phenyl-L-threoninamide, L-Threonine anilide |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 33368-33-1 |
Molecular Structure and Stereochemistry
The molecular structure of 2-amino-3-hydroxy-N-phenyl-propionamide is defined by a central butanamide backbone with key functional groups. The defining feature is the N-phenyl group attached to the amide nitrogen. The structure retains the two chiral centers present in the parent amino acid, L-threonine, at the C2 (α-carbon) and C3 (β-carbon) positions. The naturally occurring and most commonly studied isomer is (2S,3R), which is derived from L-threonine. The presence of these stereocenters is critical, as the biological activity of chiral molecules is often highly dependent on their specific stereochemical configuration.
Caption: Chemical structure of the (2S,3R) stereoisomer of 2-amino-3-hydroxy-N-phenyl-propionamide.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-amino-3-hydroxy-N-phenyl-propionamide are influenced by its combination of polar functional groups (amino, hydroxyl, amide) and the nonpolar phenyl ring. This amphipathic nature governs its solubility and potential for intermolecular interactions.
Table of Physicochemical Properties:
| Property | Value |
| Appearance | White to off-white crystalline solid (estimated) |
| Melting Point | Not available in cited literature |
| Boiling Point | Not available in cited literature |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. |
| pKa (α-amino group) | ~9.1 (estimated based on L-threonine) |
| pKa (hydroxyl group) | ~13.6 (estimated based on L-threonine) |
Synthesis and Purification
The synthesis of 2-amino-3-hydroxy-N-phenyl-propionamide is typically achieved through a peptide coupling reaction. This involves the activation of the carboxylic acid of a protected L-threonine derivative, followed by its reaction with aniline. A common protecting group for the amino function is the tert-butyloxycarbonyl (Boc) group.
Synthetic Workflow
The general synthetic procedure involves two main steps: the coupling reaction and the deprotection of the amino group.
Caption: A generalized workflow for the synthesis of 2-amino-3-hydroxy-N-phenyl-propionamide.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of the target compound.
Materials:
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Boc-L-Threonine
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Aniline
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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1-Hydroxybenzotriazole (HOBt)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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Amide Coupling:
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Dissolve Boc-L-Threonine (1.0 eq), aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
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Cool the mixture to 0 °C in an ice bath.
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Add EDC (1.2 eq) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
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Purification of Intermediate:
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Boc Deprotection:
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Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
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Stir the solution at room temperature for 1-2 hours.
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Monitor the deprotection by TLC.
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Upon completion, remove the solvent and excess TFA under reduced pressure.
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Co-evaporate with DCM several times to ensure complete removal of residual TFA.
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Final Purification:
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The resulting crude product, often obtained as a TFA salt, can be purified by recrystallization or reverse-phase HPLC to yield the final 2-amino-3-hydroxy-N-phenyl-propionamide.
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Biological Activity and Potential Applications
Threonine derivatives are of significant interest in medicinal chemistry and drug development.[] The presence of multiple functional groups allows for a variety of intermolecular interactions, making them attractive scaffolds for designing enzyme inhibitors and other therapeutic agents.
While specific studies on the biological activity of 2-amino-3-hydroxy-N-phenyl-propionamide are limited in publicly accessible literature, related threoninamide derivatives have been investigated for various therapeutic applications. For instance, threoninamide carbamate derivatives have been designed and synthesized as potential antifungal agents, showing activity against oomycete fungi.[2][3] This suggests that the threoninamide core can serve as a valuable pharmacophore.
Furthermore, the covalent attachment of L-threonine to existing drugs has been explored as a strategy to enhance their therapeutic properties.[4] The amino acid moiety can influence the pharmacokinetic profile of a drug, potentially improving its solubility, stability, or transport across biological membranes. The hydroxyl group on the threonine side chain also provides a site for further chemical modification, such as PEGylation, which can be used in the development of complex biopharmaceuticals like antibody-drug conjugates.[]
The N-phenyl group in the target molecule adds a significant hydrophobic character, which can be crucial for binding to hydrophobic pockets in target proteins. The exploration of this and similar structures as building blocks in combinatorial libraries could lead to the discovery of novel bioactive compounds.
Conclusion
2-Amino-3-hydroxy-N-phenyl-propionamide is a chiral molecule with a well-defined structure derived from L-threonine. Its synthesis is achievable through standard peptide coupling methodologies, and its structure presents several points for further chemical diversification. While direct biological data on this specific compound is sparse, the broader class of threonine derivatives shows promise in various therapeutic areas, including antifungal drug discovery.[2][3] This technical guide provides a foundational understanding for researchers interested in exploring the chemical and biological potential of this and related compounds.
References
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The Good Scents Company. (n.d.). aspartame methyl NLa-aspartyl-L-phenylalaninate. Retrieved February 12, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). Aspartame | C14H18N2O5 | CID 134601. PubChem. Retrieved February 12, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). (S)-2-amino-N-hydroxy-3-phenylpropanamide | C9H12N2O2. PubChem. Retrieved February 12, 2026, from [Link].
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Sun, N., Zhai, Z., Tong, J., Bi, L., & Liu, X. (2020). Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 754–763. [Link]
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precisionFDA. (n.d.). 2-AMINO-N-(1-HYDROXY-3-PHENYLPROPAN-2-YL)-3-PHENYLPROPANAMIDE. Retrieved February 12, 2026, from [Link].
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Sun, N., Zhai, Z., Tong, J., Bi, L., & Liu, X. (2020). Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 754-763. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-3-phenylpropanamide | C9H12N2O. PubChem. Retrieved February 12, 2026, from [Link].
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Friedman, M., & Gumbmann, M. R. (1986). Bioavailability of acetylated derivatives of methionine, threonine, and lysine. Annals of Nutrition & Metabolism, 30(5), 318–326. [Link]
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